

Chemical formula and molecular weight of 8-(N-Boc-aminomethyl)guanosine

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Compound of Interest

Compound Name: 8-(N-Boc-aminomethyl)guanosine

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Technical Guide: 8-(N-Boc-aminomethyl)guanosine - A TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **8-(N-Boc-aminomethyl)guanosine**, a synthetic guanosine analog with immunostimulatory properties. This document details its chemical properties, mechanism of action through Toll-like receptor 7 (TLR7) activation, relevant experimental protocols, and a visual representation of the associated signaling pathway.

Core Compound Data

8-(N-Boc-aminomethyl)guanosine is a derivative of the endogenous nucleoside guanosine, modified at the C8 position with a Boc-protected aminomethyl group. This modification confers the ability to act as an agonist for TLR7, a key receptor in the innate immune system.

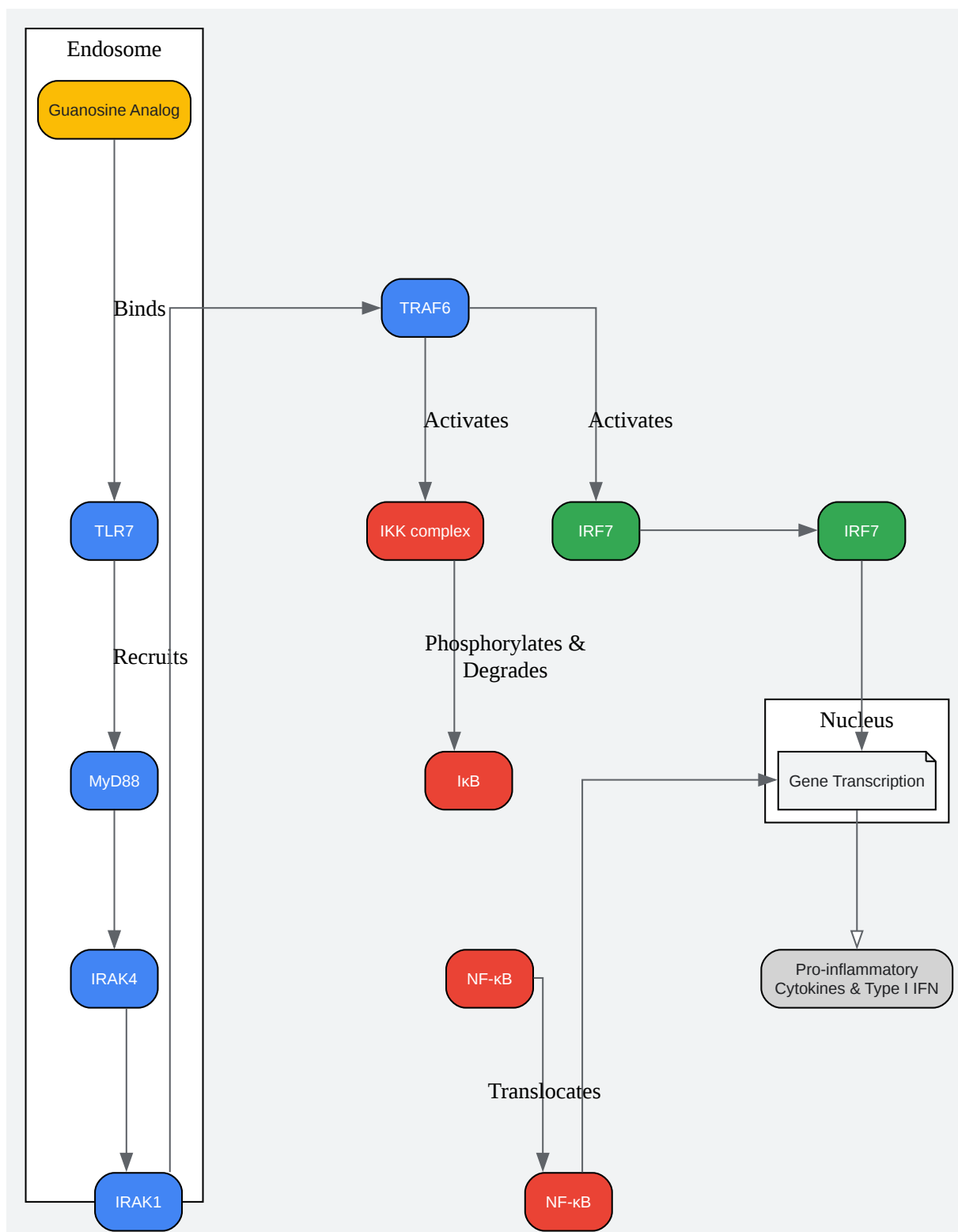
Property	Value
Chemical Formula	C ₁₆ H ₂₄ N ₆ O ₇
Molecular Weight	412.40 g/mol [1]
Class	Guanosine Analog, TLR7 Agonist
Primary Mechanism of Action	Activation of Toll-like receptor 7 (TLR7) [2] [3]

Mechanism of Action: TLR7 Signaling

Guanosine analogs, including **8-(N-Boc-aminomethyl)guanosine**, exert their immunostimulatory effects by activating Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that typically recognizes single-stranded RNA from viruses. The activation of TLR7 by these small molecule agonists initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, mounting an antiviral and immune-enhancing response.

The signaling pathway is initiated upon the binding of the guanosine analog to TLR7 within the endosome. This binding event recruits the adaptor protein MyD88. Subsequently, a complex is formed involving IRAK4, IRAK1, and TRAF6. This complex formation leads to the activation of two distinct downstream pathways:

- **NF-κB Pathway:** The activated complex leads to the phosphorylation and subsequent degradation of IκB, releasing the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.
- **IRF7 Pathway:** The signaling cascade also results in the activation of interferon regulatory factor 7 (IRF7). Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons (e.g., IFN-α).



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TLR7 Signaling Pathway upon Guanosine Analog Recognition.

Experimental Protocols

The following are generalized protocols relevant to the synthesis and biological evaluation of **8-(N-Boc-aminomethyl)guanosine**. These protocols are intended for an audience with a professional background in chemistry and biology and may require optimization for specific experimental conditions.

General Synthesis of 8-Substituted Guanosine Derivatives

The synthesis of **8-(N-Boc-aminomethyl)guanosine** can be approached through a multi-step process, starting with the halogenation of guanosine at the C8 position, followed by a substitution reaction to introduce the aminomethyl group, and finally, protection of the amino group.

1. Halogenation at the C8 Position (e.g., Bromination):

- Starting Material: Guanosine
- Procedure: Dissolve guanosine in a suitable buffer (e.g., acetate buffer). Add an excess of bromine water to the solution. Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC). Upon completion, the 8-bromoguanosine product can be purified.

2. Nucleophilic Substitution to Introduce the Aminomethyl Group:

- Starting Material: 8-Bromoguanosine
- Procedure: The 8-bromoguanosine is reacted with a suitable source of the aminomethyl group. Given the target molecule, a protected form of aminomethane or a reagent that can be converted to an aminomethyl group would be used. This step may involve a palladium-catalyzed cross-coupling reaction.

3. Boc Protection:

- Starting Material: 8-(Aminomethyl)guanosine

- Procedure: The resulting 8-(aminomethyl)guanosine is dissolved in a suitable solvent. Di-tert-butyl dicarbonate (Boc)₂O is added in the presence of a base (e.g., triethylamine or diisopropylethylamine). The reaction is stirred at room temperature until completion. The final product, **8-(N-Boc-aminomethyl)guanosine**, is then purified.

TLR7 Activation Reporter Assay

This assay provides a quantitative measure of TLR7 activation using a reporter gene system in a cell line expressing TLR7.

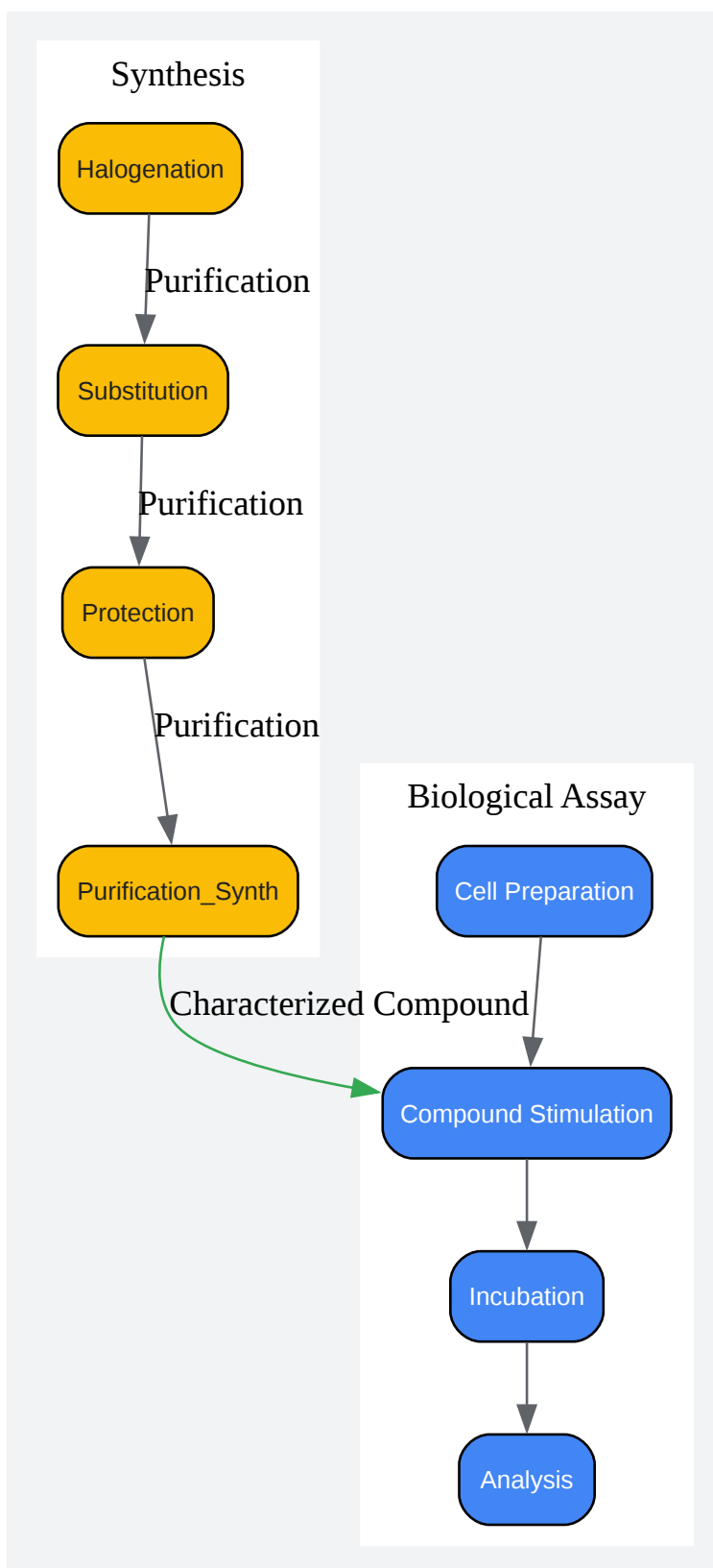
- Cell Line: HEK-Blue™ TLR7 cells (or a similar HEK293 cell line stably co-transfected with a human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter).
- Procedure:
 - Cell Seeding: Seed the HEK-Blue™ TLR7 cells into a 96-well plate at an appropriate density and incubate overnight.
 - Compound Stimulation: Prepare serial dilutions of **8-(N-Boc-aminomethyl)guanosine** and appropriate controls. Add the compounds to the cells.
 - Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
 - Detection: Transfer a volume of the cell culture supernatant to a new 96-well plate. Add a detection medium containing a substrate for SEAP.
 - Quantification: Incubate the plate for 1-4 hours at 37°C and measure the SEAP activity by reading the optical density at 620-650 nm using a spectrophotometer. The level of SEAP is directly proportional to the activation of NF-κB, indicating TLR7 activation.

Cytokine Quantification by ELISA

This method measures the production of specific cytokines by immune cells in response to TLR7 agonism.

- Cells: Primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

- Procedure:
 - Immune Cell Isolation: Isolate the immune cells using standard density gradient centrifugation methods.
 - Cell Culture and Stimulation: Culture the isolated cells in an appropriate medium and seed them in 24- or 96-well plates. Stimulate the cells with various concentrations of **8-(N-Boc-aminomethyl)guanosine** or controls for 24-48 hours.
 - Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
 - ELISA Procedure: Determine the concentration of specific cytokines (e.g., IFN- α , IL-6, TNF- α) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
 - Data Analysis: Quantify the results by measuring the absorbance at a specific wavelength using a microplate reader. Generate a standard curve using recombinant cytokine to determine the concentration of the cytokine in the samples.



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General Experimental Workflow.

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